Teichomycin A2
Description
Historical Context and Discovery within Glycopeptide Antibiotics
The teichomycins, including Teichomycin (B549275) A2, were discovered in 1978 from a strain of Actinoplanes teichomyceticus isolated from an Indian soil sample. shu.ac.ukgoogle.comjst.go.jp This discovery placed Teichomycin A2 within the established class of glycopeptide antibiotics, which at the time included vancomycin (B549263). ijsar.inresearchgate.netcambridge.org Early research distinguished this compound as a chlorine-containing antibiotic active against Gram-positive bacteria, contrasting it with Teichomycin A1, a phosphorus-containing antibiotic with a different activity spectrum. jst.go.jpannualreviews.org The this compound complex was later renamed teicoplanin, and this compound specifically refers to a mixture of related lipoglycopeptide metabolites. researchgate.netguidetopharmacology.orgresearchgate.netscispace.com
Academic Significance and Research Trajectory
This compound, as the primary component of teicoplanin, holds significant academic interest due to its potent activity against Gram-positive bacteria, including resistant strains. Its structural complexity, featuring a heptapeptide (B1575542) core and multiple glycosidic linkages, has made it a target for structural elucidation studies. shu.ac.ukijsar.in Research has also delved into its mechanism of action, which, similar to vancomycin, involves interfering with bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. ijsar.inresearchgate.netkoreamed.org The research trajectory has expanded to include investigations into its biosynthesis, the genetic clusters responsible for its production, and the factors influencing the composition of the teicoplanin complex. researchgate.netscispace.com Recent studies have also explored its self-association properties in aqueous solutions using techniques like analytical ultracentrifugation. shu.ac.uknih.govresearchgate.net
Classification and Taxonomic Origin of Producer Strain
This compound is produced by the bacterium Actinoplanes teichomyceticus. google.comijsar.incambridge.orgnih.gov This organism is classified within the genus Actinoplanes, which belongs to the family Actinoplanaceae. annualreviews.orgresearchgate.net Actinoplanes teichomyceticus nov. sp. (new species) was described based on its morphological and cultural characteristics, including the formation of spherical to oval spores within sporangia. google.comannualreviews.orgresearchgate.net The type strain, designated ATCC 31121, was isolated from a soil sample in India. google.comresearchgate.net Taxonomic studies have confirmed its distinct phylogenetic lineage within the genus Actinoplanes. researchgate.net
Academic research has investigated the factors influencing the production of the different components of the teicoplanin complex by Actinoplanes teichomyceticus. Studies have shown that the composition of the fermentation medium, particularly the presence of specific fatty acids or amino acids, can affect the relative yields of the different this compound factors (A2-1 to A2-5).
Data Table: Producer Strain Information
| Characteristic | Detail | Source |
| Producer Organism | Actinoplanes teichomyceticus nov. sp. | google.comresearchgate.net |
| Genus | Actinoplanes | annualreviews.orgresearchgate.net |
| Family | Actinoplanaceae | annualreviews.org |
| Type Strain Designation | ATCC 31121 | google.comresearchgate.net |
| Isolation Source | Soil sample (India) | google.com |
Data Table: Major this compound Components (Teicoplanin A2 Lipofoms)
| Component | Acyl Side Chain | Monomer Molar Mass ( g/mol ) | PubChem CID | Source |
| Teicoplanin A2-1 | Linear C10:1 | 1877.6 | 138394162 | nih.gov |
| Teicoplanin A2-2 | iso-C10:0 | 1879.7 | 16129709 | shu.ac.uknih.govresearchgate.net |
| Teicoplanin A2-3 | n-C10:0 | 1879.7 | nih.gov | |
| Teicoplanin A2-4 | anteiso-C11:0 | 1893.7 | 91032-37-0 | nih.govnih.gov |
| Teicoplanin A2-5 | iso-C11:0 | 1893.7 | 17748673 | nih.govnih.gov |
Detailed Research Findings:
Properties
IUPAC Name |
methyl 2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[3-[[(E)-dec-4-enoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H99Cl2N9O34/c1-5-6-7-8-9-10-11-12-60(110)95-69-76(116)73(113)58(32-103)132-89(69)135-80-55-27-41-28-56(80)128-51-20-16-39(23-46(51)92)79(134-88-68(94-35(3)105)75(115)72(112)57(31-102)131-88)70-86(124)99-66(87(125)126-4)44-29-42(106)30-54(130-90-78(118)77(117)74(114)59(33-104)133-90)61(44)43-21-37(14-17-47(43)107)63(82(120)101-70)96-84(122)65(41)97-83(121)64-40-24-49(109)34(2)52(26-40)129-53-25-36(13-18-48(53)108)62(93)81(119)100-67(85(123)98-64)71(111)38-15-19-50(127-55)45(91)22-38/h9-10,13-30,57-59,62-79,88-90,102-104,106-109,111-118H,5-8,11-12,31-33,93H2,1-4H3,(H,94,105)(H,95,110)(H,96,122)(H,97,121)(H,98,123)(H,99,124)(H,100,119)(H,101,120)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTCUBQFWLTHNS-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)N)O)C)O)O)C(=O)OC)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/CCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)N)O)C)O)O)C(=O)OC)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H99Cl2N9O34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1921.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61036-64-4 | |
| Record name | Teichomycin A2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061036644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Teicoplanin A 2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biosynthetic Pathways and Production Methodologies
Microbial Fermentation Processes for Teichomycin (B549275) A2 Production
The foundation of Teichomycin A2 production lies in the cultivation of its natural producer, the actinobacterium Actinoplanes teichomyceticus, under specific submerged fermentation conditions.
The microorganism responsible for producing this compound is Actinoplanes teichomyceticus. A specific strain, designated ATCC 31121, was originally isolated from a soil sample in India and identified as the producer of two chemically distinct antibiotic complexes: the phosphoglycolipid Teichomycin A1 and the glycopeptide this compound (Teicoplanin). nih.govresearchgate.net A. teichomyceticus is an uncommon actinomycete characterized by the formation of sporangia. researchgate.net The pharmaceutically active principle, Teicoplanin, is a complex of five major components, designated T-A2-1 through T-A2-5, which differ in the structure of the fatty acid side chain attached to the glucosamine (B1671600) moiety. nih.govmdpi.com
Maximizing the production of this compound requires the optimization of various physical and nutritional parameters during fermentation. Research has focused on enhancing titers by modifying media composition and process controls.
Initial studies identified a productive medium containing glucose, cottonseed meal, malt (B15192052) extract, and yeast extract. nih.govscispace.com Subsequent research led to the development of more refined industrial media. For instance, a medium designated TM1 was formulated, consisting of 30 g/L malt extract, 10 g/L glucose, 15 g/L soybean meal, 5 g/L yeast extract, and 4 g/L CaCO₃. nih.gov Other optimization efforts have utilized different carbon sources like maltodextrin (B1146171) to improve yields and cost-effectiveness. researchgate.netresearchgate.net The addition of specific precursors can modulate the final composition of the Teicoplanin complex; for example, adding L-leucine, L-isoleucine, or L-valine can increase the proportion of the T-A2-5, T-A2-4, and T-A2-2 components, respectively. nih.gov
Key physical parameters have also been optimized. Studies have shown that maintaining the temperature around 28-34°C, pH near 7.0, and dissolved oxygen levels between 20-30% of saturation are beneficial for production. researchgate.nettmaxtree.com Agitation speed is another critical factor, with speeds around 200-220 rpm often cited as optimal in lab-scale fermenters. tmaxtree.comnih.gov
| Component | Initial Medium Composition nih.gov | Optimized TM1 Medium nih.gov | Optimized Maltodextrin Medium researchgate.netresearchgate.net |
|---|---|---|---|
| Primary Carbon Source | Glucose (1% w/v) | Malt Extract (30 g/L) | Maltodextrin (30 g/L) |
| Secondary Carbon Source | Malt Extract (1% w/v) | Glucose (10 g/L) | Glucose (5 g/L) |
| Nitrogen Source 1 | Cotton Seed Meal (1% w/v) | Soybean Meal (15 g/L) | Soybean Meal (5 g/L) |
| Nitrogen Source 2 | Yeast Extract (0.4% w/v) | Yeast Extract (5 g/L) | Yeast Extract (5 g/L) |
| Salts | Not specified | CaCO₃ (4 g/L) | MgSO₄·7H₂O (0.5 g/L), NaCl (0.1 g/L), CaCl₂·2H₂O (0.1 g/L) |
Producer Microorganism: Actinoplanes teichomyceticus
Genetic and Enzymatic Basis of this compound Biosynthesis
The synthesis of the complex this compound molecule is governed by a large collection of genes organized into a biosynthetic gene cluster (BGC).
The biosynthesis of this compound (Teicoplanin) is directed by the tei biosynthetic gene cluster, not the tchm locus. researchgate.netresearchgate.netnih.gov The tchm gene cluster, also found in A. teichomyceticus, is responsible for the production of the co-metabolite Teichomycin A1, a moenomycin-like antibiotic. scispace.comresearchgate.net
The tei gene cluster was cloned and characterized, revealing a large genetic locus of approximately 89 kbp. researchgate.netnih.gov Analysis of this region identified at least 49 putative open reading frames (ORFs). These ORFs were assigned roles in the biosynthesis of the peptide backbone, its modification, glycosylation, acylation, as well as regulation and export of the final antibiotic molecule. nih.gov The core of the molecule is a heptapeptide (B1575542) scaffold, which undergoes extensive tailoring by enzymes encoded within the tei cluster to form the mature antibiotic. researchgate.net
| ORF Designation | Predicted Function | Role in Biosynthesis |
|---|---|---|
| orf1 (Tei10) | Glycosyltransferase | Catalyzes the transfer of N-acetylglucosamine to the peptide core. |
| orf10 | Glycosyltransferase | Transfers a glucose moiety to the heptapeptide aglycone. |
| orf11 | Acyltransferase | Transfers the fatty acid chain to the glucosamine moiety, a key step in maturation. |
| tei2 | Deacetylase | Deacetylates the N-acetylglucosamine residue after its attachment. |
| tei15* | Transcriptional Regulator | Acts as a key activator of the biosynthetic pathway. |
In contrast, the This compound (Teicoplanin) tei cluster belongs to the glycopeptide antibiotic family. Its genomic architecture is compared with other glycopeptide BGCs, such as those for vancomycin (B549263), balhimycin, and A40926. researchgate.netmdpi.comnih.gov These clusters share a conserved set of genes for the non-ribosomal synthesis of the core heptapeptide and its subsequent oxidative cross-linking, but vary in the genes responsible for tailoring steps like glycosylation and acylation, which accounts for the structural diversity within the glycopeptide class. dntb.gov.ua
The biosynthesis of this compound is a multi-step enzymatic process. Following the assembly of the heptapeptide backbone by non-ribosomal peptide synthetase (NRPS) machinery, a series of tailoring enzymes modify the structure.
Key Enzymes:
Glycosyltransferases: Two crucial glycosyltransferases, encoded by orf1 (or tei10) and orf10, are responsible for attaching sugar moieties to the peptide aglycone. nih.gov One enzyme transfers an N-acetylglucosamine (GlcNAc) to the 4-hydroxyl group of the 4-hydroxyphenylglycine residue at position 4 of the peptide core. researchgate.net
Deacetylase: The enzyme Tei2* subsequently removes the acetyl group from the attached GlcNAc. researchgate.net
Acyltransferase: The product of orf11 is a key acyltransferase. This enzyme catalyzes the transfer of a fatty acid chain from an acyl-CoA donor to the amino group of the glucosamine moiety, completing the lipoglycopeptide structure. nih.gov The variation in the fatty acid incorporated by this enzyme leads to the different components of the Teicoplanin complex. nih.gov
Regulatory Elements: The expression of the tei gene cluster is controlled by specific regulatory elements. A key activator is Tei15*, a pathway-specific transcriptional regulator belonging to the StrR-like family. uninsubria.it These types of regulators are common in antibiotic biosynthetic pathways and act as genetic switches. uninsubria.it Studies have shown that knocking out these key activator genes can completely abolish antibiotic production, highlighting their critical role in initiating the biosynthetic cascade. uninsubria.it
Comparative Genomics with Related Antibiotic Pathways (e.g., Moenomycins)
Strain Improvement Strategies for Enhanced Research Production
The production of this compound, a key component of the antibiotic complex now known as teicoplanin, by the bacterium Actinoplanes teichomyceticus is a focal point of industrial and research efforts. scispace.comresearchgate.net Historically, the wild-type strains of A. teichomyceticus produce low titers of the desired antibiotic, necessitating the development of robust strain improvement programs to enhance production for research and clinical applications. researchgate.net These strategies have evolved from classical random mutagenesis to more targeted genetic engineering approaches.
A cornerstone of early and ongoing improvement efforts is the classical strain improvement (CSI) method, which relies on random mutagenesis followed by rigorous screening and selection. researchgate.net This approach has been successfully applied to A. teichomyceticus to generate overproducing mutants. For instance, a wild-type strain was subjected to mutagenesis using N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) and UV irradiation, resulting in a mutant that produced threefold more teicoplanin (65 mg/l) compared to the parent strain's 20 mg/l. researchgate.net Further optimization of the fermentation medium for this mutant led to a 25-fold increase in production over the original parent strain. researchgate.netresearchgate.net
Another effective strategy involves the selection of mutants resistant to specific metabolic analogues. The fatty acid side chains of the Teicoplanin A2 complex (components T-A2-1 to T-A2-5) are derived from amino acid precursors. researchgate.net Specifically, the acyl moiety of this compound-2 originates from L-valine. Capitalizing on this, researchers have generated mutants resistant to the L-valine analogue, valine hydroxamate. One such mutant, designated 98-1-227, not only overproduced L-valine but also demonstrated a higher total teicoplanin titer, with the A2-2 component reaching 58% of the total complex in a 7 m³ pilot fermentor.
| Mutagenesis Method | Parent Strain | Resulting Mutant | Key Improvement | Reference |
|---|---|---|---|---|
| MNNG and UV irradiation | A. teichomyceticus wild-type | Mutant strain | Threefold increase in teicoplanin production (from 20 mg/l to 65 mg/l). | researchgate.net |
| L-valine analogue (valine hydroxamate) resistance | A. teichomyceticus | Mutant 98-1-227 | Increased total teicoplanin productivity (1,800 units/ml) with a higher proportion of A2-2 (58%). |
More recent innovations in strain improvement leverage the cellular biology of A. teichomyceticus. One such method is the use of protoplast regeneration. mdpi.comresearchgate.net Actinomycetes can exhibit a "division of labor," where clonal subpopulations may have different metabolic outputs. mdpi.com By generating and regenerating protoplasts, it is possible to isolate genetically distinct and phenotypically diverse lineages from a single complex mycelial population. mdpi.comresearchgate.net This technique has proven to be a rapid and effective method for identifying clones with significantly higher teicoplanin productivity. In one study, protoplast-derived clones exhibited a wider range of production titers compared to clones derived from hyphal fragments, with the highest-producing protoplast clone (P73) reaching a productivity of 508.0 mg/L. mdpi.com This was a marked increase compared to the maximum productivity of 373.7 mg/L observed in hyphae-derived clones. mdpi.com
| Clone Origin | Mean Productivity (mg/L) | Production Range (mg/L) | Maximum Productivity (mg/L) | Reference |
|---|---|---|---|---|
| Hyphae-derived | 219.1 | 111.0 - 373.7 | 373.7 | mdpi.com |
| Protoplast-derived | 282.6 | 12.6 - 508.0 | 508.0 | mdpi.com |
While random mutagenesis has been a workhorse, the development of genetic tools for A. teichomyceticus has opened the door to rational strain engineering. For a long time, the lack of efficient genetic systems hindered the application of metabolic engineering. However, effective methods for transferring integrative and replicative vectors via conjugation have been established. The adaptation of reporter gene systems, such as gusA, has allowed for the evaluation of different promoters to drive gene expression. These advancements have enabled the construction of engineered strains with teicoplanin production levels increased by an average of 30–40 times compared to the wild-type strain. Furthermore, the introduction of heterologous regulatory genes from other antibiotic biosynthetic pathways has been explored to modulate and enhance teicoplanin production. mdpi.com
Advanced Structural Characterization and Physicochemical Principles
High-Resolution Structural Elucidation Techniques (e.g., MS/MS Fragmentation, NMR)
High-resolution techniques are essential for the detailed structural elucidation of complex molecules like Teichomycin (B549275) A2. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), are primary tools in this process. iupac.orgrfi.ac.ukd-nb.info
NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms within the molecule. Various 1D and 2D NMR experiments, such as COSY, can establish direct and indirect correlations between atoms, aiding in the derivation of unequivocal structures. iupac.orgd-nb.info
Mass spectrometry offers highly sensitive analysis, providing accurate mass-to-charge ratio data for the molecule and its fragments. rfi.ac.uk Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions and analysis of the resulting fragment ions. This fragmentation pattern provides crucial information about the structural moieties present and their arrangement. iupac.orgrfi.ac.uk Studying the MS/MS spectra of Teichomycin A2 components allows for the elucidation of fragmentation pathways, which is vital for confirming known structures and assigning the identity of related impurities and derivatives. researchgate.net While MS alone may not provide full structural elucidation, its combination with techniques like NMR is powerful. iupac.orgrfi.ac.uk
Isomeric Components and Their Structural Distinctions within this compound Complex (A2-1 to A2-5)
The this compound complex is primarily composed of five major components, designated A2-1, A2-2, A2-3, A2-4, and A2-5. nih.govresearchgate.net These components share the same glycopeptide core structure (Teicoplanin A3-1) but are distinguished by variations in the N-acyl fatty acid chain attached to a β-D-glucosamine residue. researchgate.net These differences in the lipophilic side chain influence their chromatographic behavior and potentially their biological interactions.
The structural differences lie in the length, saturation, and branching of the fatty acid chains. For instance, this compound-5 has a 9-methyldecanoyl group as the variable N-acyl group. nih.gov The molecular formulas and weights reflect these variations in the acyl chains. nih.govamibase.orgscbt.comfrontiersin.org
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) coupled with UV or MS detectors, are widely used to separate and quantify these individual components. researchgate.netsci-hub.se Achieving good chromatographic resolution of the isomeric pairs, such as A2-2/A2-3 and A2-4/A2-5, can be challenging, and various stationary phases and mobile phases have been explored to optimize separation. researchgate.netsci-hub.se LC-MS/MS methods have been developed to simultaneously quantify these components and even characterize minor related substances. researchgate.netfrontiersin.org
| Component | Molecular Formula | Molecular Weight ( g/mol ) | Acyl Chain Variation | PubChem CID |
| This compound-1 | C₈₈H₉₅Cl₂N₉O₃₃ | 1877.66 | n-decanoyl | 138394162 |
| This compound-2 | C₈₈H₉₇Cl₂N₉O₃₃ | 1879.68 | 8-methyloctanoyl (isooctanoyl) | 16129709 |
| This compound-3 | C₈₈H₉₇Cl₂N₉O₃₃ | 1879.68 | n-nonanoyl | 16129701 |
| This compound-4 | C₈₉H₉₉Cl₂N₉O₃₃ | 1893.68 | 8-methylnonanoyl (isononanoyl) | 91032-37-0 |
| This compound-5 | C₈₉H₉₉Cl₂N₉O₃₃ | 1893.68 | 9-methyldecanoyl (isodecanoyl) | 17748673 |
Note: Molecular weights are approximate and may vary slightly depending on the source and calculation method.
Self-Association and Supramolecular Assembly in Aqueous Solutions
This compound exhibits self-association behavior in aqueous solutions, leading to the formation of supramolecular assemblies. This phenomenon is influenced by factors such as concentration, pH, and ionic strength. shu.ac.uknottingham.ac.ukresearchgate.netresearchgate.netnih.gov
Hydrodynamic Properties and Aggregation States
Studies using techniques like analytical ultracentrifugation (sedimentation velocity and sedimentation equilibrium) and viscometry have investigated the hydrodynamic properties and aggregation states of this compound in solution. shu.ac.uknottingham.ac.ukresearchgate.netresearchgate.netnih.gov
At concentrations above approximately 1 mg/mL, this compound has been observed to self-associate significantly. shu.ac.uknottingham.ac.ukresearchgate.netresearchgate.netnih.gov Investigations have shown the formation of aggregates with a substantially higher molar mass than the monomeric form. For instance, studies in phosphate (B84403) chloride buffer (pH 6.8, I = 0.10 M) in the concentration range of 0-10 mg/mL revealed self-association plateauing at concentrations greater than 1 mg/mL, resulting in a molar mass of approximately 35,400 ± 1000 g/mol . shu.ac.uknottingham.ac.ukresearchgate.netresearchgate.netnih.gov This molar mass corresponds to an aggregation state of approximately 19 ± 1 monomers (18-19 mers), given a monomer molar mass of around 1880 g/mol for this compound. shu.ac.uknottingham.ac.ukresearchgate.netresearchgate.netnih.gov
The sedimentation coefficient (s₂₀,w) of these aggregates was found to be around 4.65 S, consistent with a globular macromolecular assembly. shu.ac.uknottingham.ac.ukresearchgate.netresearchgate.netnih.gov Dynamic Light Scattering (DLS) measurements also support the self-associative process and provide information about the hydrodynamic radius of the aggregates. nottingham.ac.ukresearchgate.net The intrinsic viscosity ([η]) has been reported as approximately 3.2 ± 0.1 mL/g, further supporting the globular nature of the assembly. researchgate.netnih.gov These hydrodynamic properties, including the sedimentation coefficient and hydrodynamic radius, are consistent with a spherical supramolecular structure with a swelling ratio of approximately 2 due to dynamic hydration processes. researchgate.net
| Technique | Concentration Range (mg/mL) | Observed Phenomenon | Resulting Molar Mass ( g/mol ) | Estimated Aggregation State | Sedimentation Coefficient (s₂₀,w, S) | Intrinsic Viscosity ([η], mL/g) |
| Analytical Ultracentrifugation | 0-10 | Self-association | 35,400 ± 1000 (at >1 mg/mL) | ~19 ± 1 mers | ~4.65 (at >1 mg/mL) | - |
| Capillary Viscometry | - | - | - | - | - | 3.2 ± 0.1 |
| Dynamic Light Scattering (DLS) | - | Self-association | - | - | - | - |
Molecular Dynamics Simulations and Theoretical Modeling of Self-Association
Molecular dynamics (MD) simulations and theoretical modeling can provide insights into the molecular interactions and mechanisms driving the self-association of molecules like this compound. While specific detailed findings on MD simulations solely focused on the self-assembly of this compound were not extensively found in the provided search results, the principles of MD simulations are applicable to studying the behavior of complex molecules in solution.
MD simulations involve simulating the physical movements of atoms and molecules over time using numerical integration of their equations of motion. mdpi.com This allows researchers to study dynamic processes such as self-assembly, aggregation, and the influence of solvent and environmental conditions on molecular behavior. mdpi.com Theoretical modeling can complement experimental observations by providing a molecular-level understanding of the forces and interactions (e.g., hydrophobic interactions involving the fatty acid tails, hydrogen bonding, van der Waals forces) that drive the self-association of this compound monomers into larger aggregates.
Studies on the self-association of other complex molecules, such as intrinsically disordered proteins or cyclic lipopeptides, demonstrate the utility of MD simulations and theoretical modeling in understanding the conformational landscapes, aggregation propensity, and the formation of ordered structures. mdpi.comresearchgate.netucl.ac.uk Applying these computational approaches to this compound could further elucidate the specific interactions between the glycopeptide core and the variable fatty acid chains that govern its self-assembly process in aqueous environments and the nature of the resulting supramolecular structures.
Molecular Mechanisms of Action and Target Interaction
Inhibition of Bacterial Cell Wall Synthesis at the Molecular Level
The inhibition of bacterial cell wall synthesis by Teichomycin (B549275) A2 occurs through its interaction with key peptidoglycan precursors. ontosight.ainih.govdrugbank.com This interaction ultimately prevents the proper assembly and cross-linking of the peptidoglycan layer, leading to compromised cell wall integrity and bacterial cell death. nih.govcymitquimica.comdrugbank.com
Binding to D-alanyl-D-alanine Terminus of Peptidoglycan Precursors
A cornerstone of Teichomycin A2's mechanism is its high-affinity binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of nascent peptidoglycan precursors. ontosight.aicymitquimica.comdrugbank.comnih.govnih.gov The antibiotic molecule specifically recognizes and attaches to this dipeptide sequence located at the C-terminus of the pentapeptide side chain of the peptidoglycan monomers. ontosight.ainih.gov This binding is primarily mediated by a network of hydrogen bonds between the antibiotic and the D-Ala-D-Ala residues. nih.govnih.gov The structure of teicoplanin includes a cleft into which the D-Ala-D-Ala terminus fits, facilitating this specific interaction. koreamed.org Hydrophobic van der Waals contacts also contribute to the stabilization of the complex formed between the glycopeptide and the D-Ala-D-Ala target. nih.gov
Interference with Transpeptidation and Polymerization Processes
By binding to the D-Ala-D-Ala terminus, this compound effectively sequesters the peptidoglycan precursors, making them unavailable for the enzymes responsible for cell wall elongation and cross-linking. nih.gov This interference primarily impacts the transpeptidation and transglycosylation reactions, which are the final steps in peptidoglycan synthesis. nih.govkoreamed.org The antibiotic prevents the polymerization of the glycan chains and inhibits the formation of peptide cross-links between adjacent peptidoglycan strands. nih.govdrugbank.comoup.comkoreamed.orgtoku-e.comasm.org This dual interference disrupts the structural integrity of the bacterial cell wall, leading to its weakening and eventual lysis. cymitquimica.com
Molecular Interactions with Lipid II Substrate
Research has shown that the inhibition of peptidoglycan synthesis by this compound is accompanied by the accumulation of lipid intermediates. apexbt.comasm.org Specifically, in cell-free systems, this compound has been observed to block peptidoglycan synthesis while simultaneously stimulating the formation of the phospholipid intermediate, known as Lipid II. asm.org Lipid II is a crucial precursor molecule in bacterial cell wall synthesis, acting as a carrier that transports the disaccharide-pentapeptide monomer unit across the cytoplasmic membrane for incorporation into the growing peptidoglycan layer. wikipedia.org Its accumulation indicates that this compound acts at a step after the synthesis of Lipid II but before its incorporation into the peptidoglycan polymer, consistent with its binding to the D-Ala-D-Ala terminus of the Lipid II-bound peptidoglycan precursor. asm.orgwikipedia.org
Receptor Binding Kinetics and Thermodynamics of Interaction
Studies have investigated the binding interactions of this compound with its target peptides. This compound binds to bacterial cell walls and forms a complex with N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine, a synthetic analog of the peptidoglycan precursor terminus. asm.org The association constant for this complex has been determined. asm.org
Interactive Table 1: Binding Affinity of this compound Component to a Peptidoglycan Precursor Analog
| Peptide Analog | Association Constant (Ka) (liters mol⁻¹) | Method | Reference |
| N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine | 2.56 x 10⁶ | Spectrophotometric titration | asm.org |
The interaction of this compound components with human serum albumin has also been studied. Equilibrium dialysis experiments have provided insights into the binding affinity of the major components (A2-2, A2-3, A2-4, A2-5, and A3-1) to human serum albumin.
Interactive Table 2: Association Constants of this compound Components with Human Serum Albumin
| This compound Component | Association Constant (Ka) (mol.l⁻¹) | Number of Binding Sites per Albumin Molecule | Method | Reference |
| A2-2 | 2.47 x 10⁴ | 1.23 - 1.31 | Equilibrium dialysis | |
| A2-3 | 2.86 x 10⁴ | 1.23 - 1.31 | Equilibrium dialysis | |
| A2-4 | 2.95 x 10⁴ | 1.23 - 1.31 | Equilibrium dialysis | |
| A2-5 | 3.87 x 10⁴ | 1.23 - 1.31 | Equilibrium dialysis | |
| A3-1 | ~5 x 10³ | Not specified (lower affinity) | Equilibrium dialysis |
These studies suggest that the A2 components of this compound exhibit higher binding affinity to human serum albumin compared to the A3-1 component. In vitro findings extrapolated to in vivo conditions suggested that a significant fraction (90-95%) of the A2 components would be bound to serum albumin, with a lower fraction (68-72%) for A3-1. In vivo studies in volunteers confirmed high protein binding for teicoplanin, ranging between 87.6% and 90.8%.
Molecular Mechanisms of Resistance and Counter Resistance Strategies
Bacterial Resistance Development to Glycopeptide Antibiotics
Resistance in Gram-positive bacteria, particularly enterococci and staphylococci, is a major concern. koreamed.orgasm.org This resistance is often mediated by the acquisition of specific gene clusters. koreamed.org
Alteration of Peptidoglycan Precursors (e.g., D-Ala-D-Lac, D-Ala-D-Ser Substitutions)
A primary mechanism of resistance involves the modification of the C-terminal D-Ala-D-Ala of the peptidoglycan precursor. koreamed.orgasm.orgnih.gov Resistant bacteria synthesize precursors ending in D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser) instead of the usual D-Ala-D-Ala. koreamed.orgasm.orgnih.gov
The substitution of D-Ala-D-Ala with D-Ala-D-Lac leads to a significant reduction in the binding affinity of glycopeptides like vancomycin (B549263) and teicoplanin. koreamed.orgnih.govresearchgate.netfrontiersin.org This reduced affinity is primarily due to the loss of a crucial hydrogen bond between the antibiotic and the modified precursor. wikipedia.orgnih.gov The D-Ala-D-Ser substitution also reduces antibiotic affinity, although typically to a lesser extent than D-Ala-D-Lac, possibly due to steric hindrance. wikipedia.orgnih.gov
The different resistance phenotypes observed in enterococci (VanA, VanB, VanC, VanD, VanE, VanG, VanL, VanM, VanN) are characterized by the specific type of modified peptidoglycan precursor synthesized and the inducibility and level of resistance conferred. koreamed.orgasm.orgfrontiersin.orgasm.org VanA, VanB, VanD, VanF, I, and M types are associated with D-Ala-D-Lac synthesis, while VanC, VanE, VanG, VanL, and N types are linked to D-Ala-D-Ser synthesis. koreamed.orgasm.orgnih.govfrontiersin.org
Role of van Gene Clusters in Mediating Resistance
The synthesis of these modified peptidoglycan precursors is directed by the expression of van gene clusters. koreamed.orgasm.org These gene clusters encode enzymes that reprogram the cell wall biosynthesis pathway. koreamed.orgresearchgate.net
Key enzymes encoded by van gene clusters involved in D-Ala-D-Lac mediated resistance (e.g., VanA and VanB types) include:
VanH: A dehydrogenase that converts pyruvate (B1213749) to D-lactate. koreamed.orgasm.orgfrontiersin.orgnih.gov
VanA or VanB: Ligases that catalyze the formation of the ester bond between D-alanine and D-lactate, synthesizing D-Ala-D-Lac. koreamed.orgasm.orgfrontiersin.orgnih.gov
VanX: A D,D-dipeptidase that hydrolyzes the normal D-Ala-D-Ala precursors, preventing their incorporation into the peptidoglycan and ensuring the preferential use of D-Ala-D-Lac. koreamed.orgasm.orgfrontiersin.orgnih.gov
In van gene clusters leading to D-Ala-D-Ser resistance (e.g., VanC type), different enzymes are involved, such as VanT, a membrane-bound serine racemase that replaces VanH, and VanC, a ligase that synthesizes D-Ala-D-Ser. koreamed.orgnih.gov
The van gene clusters are often located on mobile genetic elements like transposons, facilitating their transfer between bacteria. koreamed.orgresearchgate.netasm.organnualreviews.org Interestingly, homologous van genes have been identified in glycopeptide-producing actinomycetes, suggesting a potential origin of these resistance mechanisms in antibiotic-producing organisms to avoid self-inhibition. asm.orgnih.govannualreviews.orgspandidos-publications.com
Data on the types of van gene clusters and associated peptidoglycan precursor modifications are summarized below:
| Van Gene Cluster Type | Peptidoglycan Precursor Modification | Glycopeptide Resistance Profile (Vancomycin/Teicoplanin) | Key Enzymes Involved |
| VanA | D-Ala-D-Lac | High-level resistance to both | VanH, VanA, VanX |
| VanB | D-Ala-D-Lac | High-level resistance to vancomycin, sensitive to teicoplanin | VanH, VanB, VanX |
| VanC | D-Ala-D-Ser | Low-level resistance to vancomycin, sensitive to teicoplanin | VanT, VanC, VanXYc (dipeptidase/carboxypeptidase) nih.gov |
| VanD | D-Ala-D-Lac | High-level resistance to both asm.org | VanH, VanD, VanX asm.org |
| VanE | D-Ala-D-Ser | Low-level resistance to vancomycin asm.org | VanT, VanE koreamed.org |
| VanG | D-Ala-D-Ser | Low-level resistance to vancomycin asm.org | VanT, VanG koreamed.org |
| VanM | D-Ala-D-Lac | High-level resistance to both asm.org | VanM (ligase related to VanA) asm.org |
Genomic and Proteomic Studies of Resistance Evolution
Genomic and proteomic studies have provided significant insights into the evolution and mechanisms of glycopeptide resistance. The identification of van gene homologs in glycopeptide-producing actinomycetes through genomic sequencing supports the hypothesis of horizontal gene transfer as a source of resistance in pathogenic bacteria. asm.orgnih.govannualreviews.orgspandidos-publications.com
Studies on the transcriptional regulation of van gene clusters, such as the VanA cluster, have revealed complex regulatory systems involving two-component systems like VanR/VanS that respond to the presence of glycopeptides by upregulating resistance gene expression. nih.govannualreviews.orgspandidos-publications.com Proteomic analysis can help identify the enzymes and proteins involved in the altered peptidoglycan synthesis pathway in resistant strains, providing a more complete picture of the resistance mechanism.
Detailed research findings from genomic studies have shown that the organization of van gene clusters can vary. For instance, the vanM gene cluster, while encoding a ligase related to VanA, has an organization similar to vanD. asm.org These studies also highlight the role of mobile genetic elements like IS1216 in the potential dissemination of resistance determinants. asm.org
Research on Overcoming Glycopeptide Resistance through Structural Modifications
Research efforts to overcome glycopeptide resistance, including resistance to Teichomycin (B549275) A2, have focused on developing modified glycopeptide analogs that can effectively bind to the altered peptidoglycan precursors (D-Ala-D-Lac or D-Ala-D-Ser) or employ alternative mechanisms of action. researchgate.netresearchgate.netpnas.orgnih.govnih.govbinasss.sa.cr
Strategies include:
Modifications to enhance binding affinity to altered targets: Structural modifications to the glycopeptide core aim to restore or improve binding to D-Ala-D-Lac and D-Ala-D-Ser termini. researchgate.netpnas.orgnih.gov This can involve altering the binding pocket of the glycopeptide. pnas.org
Introduction of additional mechanisms of action: Novel glycopeptide analogs have been designed with peripheral modifications that confer synergistic mechanisms of action independent of D-Ala-D-Ala/D-Ala-D-Lac binding. researchgate.netpnas.orgnih.govbinasss.sa.cr These can include disrupting bacterial cell membrane integrity or inhibiting other essential bacterial processes. researchgate.netpnas.orgbinasss.sa.cr For example, introducing a quaternary ammonium (B1175870) salt modification at the C-terminus has been shown to induce membrane permeability. pnas.orgnih.gov
Combinatorial approaches: Combining binding pocket modifications with peripheral structural changes has shown promise in developing potent antibiotics with multiple mechanisms of action, making the development of resistance less likely. researchgate.netpnas.org
Detailed research has demonstrated that modified vancomycin analogs with dual D-Ala-D-Ala/D-Ala-D-Lac binding capabilities can reinstate antimicrobial activity against resistant strains. pnas.org Furthermore, incorporating peripheral modifications, such as a C-terminal quaternary ammonium salt or a (4-chlorobiphenyl)methyl addition, can significantly enhance potency and provide activity through additional mechanisms like transglycosylase inhibition or membrane disruption. pnas.orgnih.govbinasss.sa.cr Studies have shown that compounds with multiple synergistic mechanisms of action exhibit improved antimicrobial potency and durability against resistant bacteria. pnas.org
Synthetic and Semisynthetic Approaches to Teichomycin A2 and Analogues
Total Chemical Synthesis of Teichomycin (B549275) A2 Aglycon and Glycosylated Forms
The total chemical synthesis of the teicoplanin aglycon, the heptapeptide (B1575542) core of Teichomycin A2, represents a landmark achievement in organic chemistry. The sheer complexity of the molecule, with its multiple stereocenters and highly crosslinked aromatic residues, presents formidable challenges. researchgate.netmdpi.com
| Synthesis Approach | Key Features | Number of Steps | Overall Yield |
| First-Generation | Sequential DE/FG ring closures | 26 | ~1% |
| Second-Generation | Reversed FG/DE ring closures; more convergent and diastereoselective | 22 | ~2% |
This table summarizes the key aspects of the two generations of total synthesis for the teicoplanin aglycon. nih.govresearchgate.net
Following the successful synthesis of the aglycon, the attachment of the carbohydrate moieties is the final major challenge. nih.gov Both chemical and enzymatic glycosylation strategies have been explored. researchgate.netnih.gov Chemical glycosylation offers the flexibility to introduce modified or unnatural sugar units but requires complex protecting group strategies to manage the many reactive sites on the aglycon. nih.gov Enzymatic glycosylation, using glycosyltransferases from the teicoplanin biosynthetic pathway, provides a highly specific and efficient method for attaching the natural carbohydrate units to the synthetically derived aglycon, completing the total synthesis of the fully glycosylated natural product. researchgate.netresearchgate.net
Semisynthetic Modifications and Derivatization Strategies
Semisynthesis, which involves the chemical modification of the natural this compound, is a more direct route to novel analogues. These strategies aim to enhance antimicrobial potency, broaden the spectrum of activity, and overcome resistance mechanisms developed by pathogenic bacteria. researchgate.netkoreamed.org
A primary focus of semisynthetic modification has been the derivatization of the single carboxyl group on the aglycon and modifications of the N-acyl-glucosamine side chain. koreamed.orgasm.org
Amide Derivatives : A significant number of derivatives have been created by forming amide bonds at the C-terminus carboxyl group. Condensation of this compound with various amines carrying different functional groups and alkyl chains has produced a library of novel compounds. asm.org Examples include MDL 62211 and MDL 62873, which are amide derivatives of specific components of the teicoplanin A2 complex. asm.org
Lipoglycopeptide Derivatives : Inspired by the natural lipophilic tail of this compound, second-generation glycopeptides have been developed by modifying this feature. Dalbavancin (B606935), a prominent example, is a semisynthetic derivative of A40926, a related glycopeptide precursor. researchgate.netkoreamed.org Its development involved modifications to the functional groups and sugar moieties of the parent compound, including the attachment of a [3-(dimethylamino)propyl]amide group, which enhances its properties. koreamed.org These lipophilic side chains are proposed to anchor the molecule to the bacterial cell membrane, increasing its effective concentration at the site of action and prolonging its half-life. researchgate.netkoreamed.org
Structure-activity relationship (SAR) studies are crucial for guiding the design of more effective antibiotics. By synthesizing and testing a wide array of analogues, researchers can determine how specific structural changes impact biological activity. asm.org
Amide Derivatives : Studies on C-terminal amide derivatives revealed that these modifications could significantly enhance activity against certain strains. For instance, some amide derivatives showed greater potency against staphylococci and streptococci compared to the parent teicoplanin. asm.org However, these same derivatives remained ineffective against enterococci that were already resistant to both vancomycin (B549263) and teicoplanin, indicating that this modification does not overcome all resistance mechanisms. asm.org
Lipophilic Side Chains : The length and structure of the fatty acid tail on the glucosamine (B1671600) sugar are critical for activity. mdpi.com SAR studies have shown that optimizing the length of this hydrophobic chain is a compromise between activity against different types of resistant bacteria. For example, chains of 8-10 carbons are optimal for activity against methicillin-resistant Staphylococcus aureus (MRSA), while longer chains of 12-16 carbons are preferred for activity against vancomycin-resistant enterococci (VRE). mdpi.com This knowledge guided the development of second-generation lipoglycopeptides like dalbavancin and oritavancin, which possess enhanced antibacterial properties due in part to their optimized lipophilic tails. researchgate.netkoreamed.org
| Derivative Class | Modification Site | Key Finding from SAR Studies |
| Amide Derivatives | C-terminus carboxyl group | Enhanced potency against staphylococci, but not against resistant enterococci. asm.org |
| Lipoglycopeptides | N-acyl-glucosamine side chain | Chain length is critical; optimized chains improve membrane anchoring and activity against MRSA and VRE. researchgate.netmdpi.com |
This table highlights key structure-activity relationship findings for major classes of this compound derivatives.
Introduction of Novel Side Chains and Functional Groups
Enzymatic and Chemoenzymatic Modifications for Diversification
The use of enzymes, either alone or in concert with chemical synthesis (chemoenzymatic approaches), offers a powerful and highly specific method for generating diverse this compound analogues. semanticscholar.orguq.edu.au
The biosynthetic gene cluster of teicoplanin from Actinoplanes teichomyceticus contains a suite of enzymes that can be harnessed for this purpose. researchgate.net Key enzymes include:
Glycosyltransferases (GTs) : The teicoplanin gene cluster encodes several GTs, such as Tei1 and Tei10*, which are responsible for attaching specific sugar units (like N-acetylglucosamine) to the peptide core. researchgate.net These enzymes can be used in vitro to glycosylate synthetic aglycons or to add sugars to modified precursors.
Acyltransferases : The enzyme Tei11* is responsible for attaching the characteristic fatty acid chain to the glucosamine moiety. researchgate.net Modulating the substrate specificity of this enzyme or providing it with unnatural acyl-CoA donors could be a route to novel lipoglycopeptides.
Cytochrome P450 (Oxy) Enzymes : The complex cross-linking of the peptide backbone is catalyzed by a cascade of Oxy enzymes. semanticscholar.org
A chemoenzymatic strategy has been developed that utilizes these Oxy enzymes as biocatalysts. semanticscholar.orguq.edu.au In this approach, synthetically prepared linear peptides, which can include unnatural amino acids, are subjected to the enzymatic cascade to perform the crucial cyclization reactions. semanticscholar.org This method has shown that the enzymes possess a degree of substrate tolerance, accepting modified peptides. uq.edu.au For example, a peptide containing propargylglycine (B1618536) (Pra), an amino acid with a reactive alkyne group, was successfully cyclized by the enzymes. The resulting tricyclic product, now containing a bio-orthogonal handle, could be further diversified through late-stage chemical reactions like copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), allowing for the attachment of a wide variety of functional groups. uq.edu.au This powerful combination of chemical synthesis and enzymatic catalysis opens up new avenues for creating previously inaccessible glycopeptide analogues. semanticscholar.org
Analytical Methodologies for Research and Quality Control
Chromatographic Separation Techniques for Components and Impurities
Chromatographic techniques are fundamental in the analysis of Teichomycin (B549275) A2, enabling the separation of its closely related components and the detection of any impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Identification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and specific quantification and identification of Teichomycin A2 components in various matrices, including plasma and environmental water. frontiersin.orgnih.gov This method is considered the gold standard for measuring small molecules like antibiotics due to its high accuracy and ability to differentiate between structurally similar compounds. nih.gov
Several LC-MS/MS methods have been developed and validated for the simultaneous determination of the main components of teicoplanin, including A2-1, A2-2, A2-3, A2-4, and A2-5. researchgate.netnih.gov These methods often involve a simple protein precipitation step for sample preparation, followed by chromatographic separation and detection by MS/MS. The use of online extraction techniques, such as turbulent flow chromatography, can further automate and streamline the sample clean-up process. researchgate.netnih.gov
Table 1: Exemplary LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Details | Reference |
| Chromatographic Column | Hypersil Gold C8, Agilent Zorbax SB-C18 | researchgate.net |
| Mobile Phase | Acetonitrile (B52724) and 0.1% formic acid in water (gradient elution) | |
| Ionization Mode | Positive ion mode | |
| Mass Spectrometer | Q Exactive hybrid instrument, API 3000 tandem mass spectrometer | researchgate.netresearchgate.net |
| Sample Preparation | Protein precipitation, online extraction (turbulent flow chromatography) | researchgate.net |
| Lower Limit of Quantitation (LLOQ) | 0.2 µg/mL to 1.0 µg/mL | |
| Linearity Range | 1.0 - 100 µg/mL |
This table presents a compilation of typical parameters and does not represent a single, specific method.
The high resolution and sensitivity of LC-MS/MS allow for the unraveling of minor, previously uncharacterized components of the teicoplanin complex. sci-hub.se This detailed analysis is crucial for understanding the complete profile of the antibiotic and its potential impurities.
High-Performance Liquid Chromatography (HPLC) Variants (e.g., HPLC-UV, HPLC-ELSD)
High-Performance Liquid Chromatography (HPLC) with various detectors, such as Ultraviolet (UV) and Evaporative Light Scattering Detector (ELSD), is a cornerstone for the routine analysis and quality control of this compound. oup.com HPLC methods are widely employed to determine the purity of this compound and to quantify its individual components.
HPLC-UV: This is a common method for the quantitative analysis of this compound components in biological fluids and pharmaceutical formulations. oup.comnih.govresearchgate.net The method often utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and a phosphate (B84403) buffer. oup.com Detection is typically performed at a wavelength of 214 nm or 220 nm. oup.comresearchgate.net The purity of this compound components is often reported as greater than 98% by HPLC.
A developed HPLC-UV method for quantifying teicoplanin in human plasma demonstrated linearity over a clinically relevant concentration range, with a lower limit of quantitation (LLOQ) of 7.81 mg/L. researchgate.netnih.gov
HPLC-ELSD: This technique is also utilized for the analysis of this compound, offering an alternative detection method that is not dependent on the chromophoric properties of the analytes. frontiersin.org
Table 2: Typical HPLC Method Parameters for this compound Analysis
| Parameter | Details | Reference |
| Chromatographic Column | Reversed-phase C18 | oup.com |
| Mobile Phase | Acetonitrile and sodium dihydrogen phosphate buffer (gradient elution) | oup.com |
| Detector | UV at 214 nm or 220 nm | oup.comresearchgate.net |
| Sample Preparation | Solid-phase extraction (e.g., Sep-Pak C18 cartridge) | oup.com |
This table presents a compilation of typical parameters and does not represent a single, specific method.
Capillary Electrophoresis and Chiral Separations
Capillary electrophoresis (CE) has emerged as a valuable technique for the analysis and chiral separation of teicoplanin components. mst.edu Teicoplanin itself can act as a chiral selector in CE, enabling the resolution of racemic compounds. mst.edu
The five major components of this compound have been identified as having different fatty acid chains. chemistrydocs.com Notably, Teicoplanin A2-4 possesses a chiral side chain. wikipedia.org CE methods have been successfully employed to resolve anionic racemates using teicoplanin as a chiral selector at low concentrations. mst.edu The separation is influenced by factors such as selector concentration, pH, and the presence of organic modifiers. mst.edu
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and characterization of this compound. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry provide detailed information about the molecular structure. nih.govcapes.gov.br
Two-dimensional NMR (2D-NMR) techniques, including Delayed-Correlation Spectroscopy (COSY), have been instrumental in the structural analysis of the intact this compound glycopeptide. capes.gov.br These methods help in assigning the proton signals and understanding the connectivity of the molecule.
Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), coupled with liquid chromatography, allows for the accurate determination of the molecular weights of the different this compound components and their fragments, further confirming their identity. sci-hub.se
Methods for Purity Assessment and Related Substance Profiling in Research Samples
Ensuring the purity of this compound research samples is critical for accurate experimental results. The primary method for purity assessment is HPLC, which can effectively separate the main components from any related substances or degradation products. The purity of commercially available this compound components is often stated as being greater than 98% as determined by HPLC analysis.
Related substance profiling involves the identification and quantification of all components present in a sample. LC-MS/MS is particularly well-suited for this purpose due to its high resolving power and sensitivity, which can detect and identify even minor impurities. sci-hub.se A study using a mixed-mode C18-Pentafluorophenyl (PFP) column with LC-HRMS/MS was able to resolve the six major components of teicoplanin in under 18 minutes and also detected fourteen additional minor chromatographic peaks. sci-hub.se This comprehensive profiling is essential for establishing a complete picture of the sample's composition.
Emerging Research Frontiers and Future Directions
Development of Next-Generation Glycopeptides Based on Teichomycin (B549275) A2 Scaffolds
The core structure of Teichomycin A2 serves as a versatile foundation for developing next-generation glycopeptide antibiotics. The primary goal of these efforts is to create semisynthetic derivatives with enhanced potency, a broader spectrum of activity, and efficacy against resistant pathogens like vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA). nih.govbinasss.sa.cr
Researchers have successfully synthesized numerous derivatives by modifying the functional groups and sugar moieties of the parent molecule. koreamed.org A significant strategy involves the introduction of hydrophobic or positively charged groups to the heptapeptide (B1575542) core. nih.govresearchgate.net The addition of lipophilic side chains, for instance, can enhance the molecule's ability to anchor to the bacterial membrane, leading to improved antimicrobial activity and better pharmacokinetic profiles. nih.govresearchgate.net This approach has led to the development of second-generation lipoglycopeptides like dalbavancin (B606935), a derivative of a teicoplanin analog, which exhibits a prolonged half-life and potent activity. koreamed.orgucl.ac.be
Another avenue of exploration is the chemical modification of the teicoplanin complex's carboxyl group by condensation with various amines, creating a range of amide derivatives. asm.org Studies on derivatives such as MDL 62211 (an amide of the teicoplanin A2 complex) and MDL 62873 (an amide of the A2-2 component) have shown that these modifications can lead to compounds that are more potent than the parent teicoplanin or vancomycin (B549263), particularly against staphylococci. asm.orgnih.gov These derivatives often demonstrate efficacy against teicoplanin-resistant, coagulase-negative staphylococci, although they may remain ineffective against enterococci that are resistant to both vancomycin and teicoplanin. asm.org The mechanism for these derivatives largely remains the inhibition of peptidoglycan synthesis, similar to the parent compound. nih.gov
These semisynthetic strategies aim to create molecules that not only have enhanced direct killing ability but can also overcome the resistance mechanisms developed by bacteria. nih.gov The resulting next-generation glycopeptides represent a critical component of the future arsenal (B13267) against multidrug-resistant Gram-positive infections. researchgate.net
Table 1: Examples of Semisynthetic Derivatives Based on Teicoplanin/Teichomycin A2 Scaffolds
| Derivative | Parent Compound/Complex | Type of Modification | Key Findings | Reference(s) |
| Dalbavancin | Teicoplanin Analog (A-40926) | Lipoglycopeptide modification | Improved activity and pharmacokinetics, effective against MRSA. | koreamed.orgucl.ac.be |
| MDL 62211 | Teicoplanin A2 Complex | Amide derivative | Generally more potent than teicoplanin or vancomycin, especially against staphylococci. | asm.orgnih.gov |
| MDL 62873 | This compound-2 | Amide derivative | More active than teicoplanin against coagulase-negative staphylococci; similar efficacy to vancomycin in rat endocarditis models. | nih.govasm.org |
Investigations into Novel Biological Activities Beyond Canonical Targets (e.g., Protein-Protein Interactions)
While the primary mechanism of this compound involves inhibiting bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, emerging research is exploring its potential to interact with other biological targets. smolecule.com The complex, three-dimensional structure of glycopeptides offers a unique surface for molecular recognition, suggesting that they may be capable of modulating other cellular processes, including protein-protein interactions.
The development of semisynthetic derivatives has opened doors to new mechanisms of action. For example, modifying the glycopeptide scaffold with lipophilic tails not only improves membrane anchoring but can also lead to membrane disruption, adding a dual mechanism of action. koreamed.org Some second-generation glycopeptides derived from vancomycin, a related compound, have shown the ability to disrupt membrane integrity, which contributes to their enhanced potency against resistant strains. koreamed.org
Furthermore, there is interest in how this compound and its derivatives might interact with viral targets. For instance, teicoplanin has been considered for targeting viral infection by SARS-CoV-2, indicating a potential expansion of its biological activity profile beyond bacteria. researchgate.net The self-association of this compound molecules into larger oligomeric structures in solution could also influence its biological activity and interactions with non-canonical targets. researchgate.net While direct evidence for this compound modulating specific protein-protein interactions in a therapeutic context is still an area of active investigation, these initial findings suggest that the biological activities of this glycopeptide scaffold may be broader than traditionally understood.
Role as a Chemical Probe in Cell Biology and Antimicrobial Target Discovery
The specific binding action of this compound to the D-Ala-D-Ala motif of peptidoglycan precursors makes it a valuable tool, or "chemical probe," for studying bacterial cell wall biosynthesis. By using this compound, researchers can specifically inhibit this pathway to understand its downstream effects on bacterial physiology, survival, and stress responses.
Derivatives of this compound can be synthesized with reporter tags, such as fluorescent molecules or biotin, to create probes for visualizing and isolating their binding partners. This approach is instrumental in identifying new potential drug targets. If a modified this compound derivative shows antimicrobial activity but does not bind to the canonical D-Ala-D-Ala target, it suggests the existence of a novel mechanism of action. Researchers can then use these probes to pull down and identify the new molecular target within the bacterial cell.
This strategy is part of a broader effort in chemical biology to use well-characterized natural products as a starting point for exploring cellular pathways and discovering new therapeutic opportunities. The unique scaffold of this compound, with its multiple sites for chemical modification, makes it an excellent candidate for the development of a diverse library of chemical probes to investigate a range of biological questions in both bacteria and potentially other cell types.
Advanced Biotechnological Approaches for Biosynthesis and Production Enhancement
The production of this compound is carried out by the bacterium Actinoplanes teichomyceticus. smolecule.comscispace.com The natural fermentation process yields a complex of related molecules, and optimizing the production of the most active components, like the this compound sub-complex, is a key research goal. Advanced biotechnological methods are being employed to enhance the efficiency and specificity of this process.
Another approach is the optimization of the fermentation medium and process conditions. Research has shown that the production of individual components of the this compound complex can be modulated by adding specific precursors to the culture medium. For example, supplementing the medium with certain crude oils or fatty acid esters like methyl linoleate (B1235992) can specifically enhance the production of T-A2-1, a component characterized by a particular acyl side chain. These strategies are being refined using high-throughput screening methods, such as miniaturized deep-well microtiter systems, to rapidly test many different conditions before scaling up to larger bioreactors. These combined genetic and process-engineering approaches are crucial for making the production of this compound and its derivatives more efficient and cost-effective for future therapeutic development.
Q & A
Q. What is the structural basis for Teichomycin A2's enhanced antibacterial activity compared to Teichomycin A1?
this compound demonstrates significantly lower ED50 values (e.g., 0.76 mg/kg vs. inactive for A1 against Staphylococcus aureus), suggesting structural modifications in its glycopeptide backbone or sugar moieties improve target binding or pharmacokinetics. Researchers should compare NMR/X-ray crystallography data of both compounds to identify critical functional groups .
Q. How does this compound's efficacy against Gram-positive bacteria compare to vancomycin?
In murine infection models, this compound exhibits superior potency: ED50 values against Streptococcus pneumoniae (0.13 mg/kg) and Streptococcus hemolyticus (0.09 mg/kg) are 83-fold and 12.5-fold lower than vancomycin, respectively. Comparative studies should employ standardized broth microdilution assays under identical experimental conditions to validate these differences .
Q. What methodologies are recommended for assessing this compound's toxicity profile in preclinical studies?
Acute toxicity studies in mice report LD50 values >900 mg/kg (subcutaneous) and 715 mg/kg (intravenous). Researchers should adopt OECD Guideline 423 for dose escalation, paired with histopathological analysis of major organs to identify organ-specific toxicities .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's reported ED50 ranges across studies?
Variations in ED50 ranges (e.g., 0.15–0.12 mg/kg for S. pneumoniae) may arise from differences in bacterial strain virulence, animal models, or dosing protocols. To mitigate this, standardize infection models (e.g., inoculum size, route of administration) and validate results using independent pharmacokinetic/pharmacodynamic (PK/PD) modeling .
Q. What experimental designs optimize the synthesis of this compound derivatives for improved stability?
Semi-synthetic modifications (e.g., acylating hydroxyl groups or replacing labile sugars) can enhance stability. Use high-throughput screening coupled with LC-MS to assess degradation products under physiological conditions. Prioritize derivatives with <10% degradation after 24 hours in serum .
Q. How should researchers address potential biases in historical efficacy data for this compound?
Historical studies often lack details on bacterial resistance profiles or pharmacokinetic variability. Apply meta-analysis frameworks (e.g., Cochrane Handbook guidelines) to aggregate data, assess heterogeneity via I² statistics, and adjust for confounding variables like prior antibiotic exposure .
Q. What strategies validate this compound's mechanism of action in multidrug-resistant (MDR) strains?
Combine transcriptomic profiling (RNA-seq) of MDR strains exposed to this compound with competitive binding assays using radiolabeled peptidoglycan precursors. Confirm target engagement via surface plasmon resonance (SPR) to quantify binding affinity shifts in resistant mutants .
Methodological Guidance
How to formulate a FINER-compliant research question for this compound studies?
Ensure questions meet Feasible, Interesting, Novel, Ethical, and Relevant criteria. Example: "Does this compound synergize with β-lactams against biofilm-forming MRSA, and what molecular interactions drive this effect?" Use PICO (Population: MRSA; Intervention: this compound + β-lactam; Comparison: Monotherapy; Outcome: Synergy score) to structure hypotheses .
Q. What protocols ensure reproducibility in this compound's in vivo efficacy studies?
Q. How to integrate contradictory findings into a cohesive narrative for publication?
Use the "Contradiction Matrix" approach:
- Tabulate conflicting results (e.g., ED50 discrepancies).
- Identify methodological variables (e.g., bacterial inoculum size).
- Conduct sensitivity analyses to quantify their impact.
- Discuss limitations transparently in the Discussion section, citing 's framework for contextualizing flaws .
Data Presentation and Validation
Q. What statistical methods are appropriate for analyzing this compound's dose-response curves?
Use nonlinear regression (e.g., Hill equation) to calculate EC50/ED50 values. Report 95% confidence intervals and apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Raw data should be archived in repositories like Zenodo for independent verification .
Q. How to prioritize this compound derivatives for clinical translation?
Develop a scoring matrix incorporating:
- Potency (EC50 ≤ 1 mg/kg).
- Selectivity index (LD50/ED50 > 100).
- Synthetic accessibility (≤5 steps).
- Patent landscape analysis to avoid infringement .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
